3-Nitrofluoranthene-D9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGQKMEAMSUNA-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrofluoranthene-D9 for Researchers and Drug Development Professionals

Introduction

3-Nitrofluoranthene-D9 is the deuterated form of 3-nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). 3-Nitrofluoranthene is an environmental pollutant found in diesel exhaust and airborne particulate matter, and it is recognized as a potent mutagen and potential carcinogen. Due to its toxicological significance, understanding its metabolic fate is crucial for risk assessment.

This compound serves as an essential tool for researchers in this field. It is primarily used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard, which has a higher mass but nearly identical chemical and physical properties to its non-deuterated counterpart, allows for precise quantification of 3-nitrofluoranthene and its metabolites in complex biological and environmental samples. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in the study of 3-nitrofluoranthene metabolism.

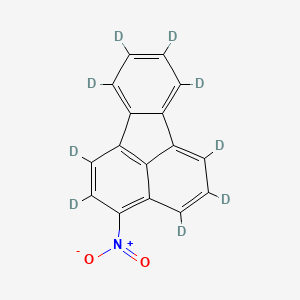

Chemical Structure and Properties of this compound

This compound is a stable isotope-labeled compound where nine hydrogen atoms on the fluoranthene (B47539) core have been replaced with deuterium (B1214612).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | [1] |

| CAS Number | 350820-11-0 | [2][3][4] |

| Molecular Formula | C₁₆D₉NO₂ | [2][4] |

| Molecular Weight | ~256.30 g/mol | [1] |

| Exact Mass | 256.119819243 Da | [1] |

| Synonyms | Fluoranthene-1,2,3,5,6,7,8,9,10-d9, 4-nitro- | [1][2][4] |

| Physical Appearance | Typically supplied as a solution in a solvent like Toluene-D8 or as a neat solid. The non-deuterated form is an orange or gold solid. | [4][5] |

| Purity | Typically ≥98 atom % D | [2] |

Synthesis of this compound

The synthesis of deuterated polycyclic aromatic hydrocarbons like this compound is a specialized process. While specific synthesis routes for this exact compound are proprietary, a general approach involves the acid-catalyzed isotopic exchange of hydrogen for deuterium on the aromatic ring. This can be achieved by treating the parent compound, 3-nitrofluoranthene, or a suitable precursor, with a deuterated acid in a deuterated solvent. The process is optimized to ensure high levels of deuterium incorporation and chemical purity.

Application in Analytical Methods

The primary application of this compound is as an internal standard for the quantification of 3-nitrofluoranthene and its metabolites. In mass spectrometry-based methods, an internal standard is a known amount of a substance added to a sample at the beginning of the analytical process. It is used to correct for the loss of analyte during sample preparation and analysis. A deuterated standard is ideal because it co-elutes with the analyte in chromatography and has similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass.

Typical Analytical Workflow:

References

- 1. This compound | C16H9NO2 | CID 92043413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 350820-11-0 | LGC Standards [lgcstandards.com]

- 3. esslabshop.com [esslabshop.com]

- 4. 3-Nitrofluoranthene (D9,98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]

- 5. 3-NITROFLUORANTHENE | 892-21-7 [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitrofluoranthene-D9

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene-D9 is the deuterated analogue of 3-nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are environmental pollutants formed during incomplete combustion processes, such as in diesel engine exhaust. Due to the established mutagenic and carcinogenic properties of many nitro-PAHs, there is significant scientific interest in their metabolic fate and toxicological profiles. The use of isotopically labeled compounds like this compound is invaluable for metabolism, pharmacokinetic, and biomarker research, providing a powerful tool for tracing and quantifying the parent compound and its metabolites in complex biological matrices. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and biological pathway information.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the non-deuterated analogue, 3-Nitrofluoranthene, are also provided for comparison, as the isotopic labeling is not expected to significantly alter most physical properties.

| Property | This compound | 3-Nitrofluoranthene |

| Molecular Formula | C₁₆D₉NO₂ | C₁₆H₉NO₂ |

| Molecular Weight | 256.30 g/mol [1] | 247.25 g/mol [2] |

| CAS Number | 350820-11-0 | 892-21-7[2] |

| Appearance | Orange or gold solid[2][3] | Gold solid[2] |

| Melting Point | Not experimentally determined; estimated to be similar to the non-deuterated form. | 157-159 °C[3] |

| Boiling Point | Not experimentally determined; estimated to be similar to the non-deuterated form. | Estimated at approximately 390.29 °C[4] |

| Solubility | Soluble in toluene (B28343) and other organic solvents like dichloromethane, acetone, and benzene. Sparingly soluble in ethanol (B145695) and very slightly soluble in ether.[3] | Soluble in dichloromethane, acetone, and benzene; soluble in warm ethanol and very soluble in ether.[3] |

| XLogP3 | 4.7[1] | 4.7[2] |

Spectral Data

Spectral analysis is crucial for the identification and quantification of this compound.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 9 mass units higher than its non-deuterated counterpart due to the nine deuterium (B1214612) atoms. This distinct isotopic signature allows for its selective detection and quantification in the presence of the endogenous compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound will be significantly different from the non-deuterated form, showing a lack of signals in the aromatic region where the deuterium atoms have replaced the protons. The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the fluoranthene (B47539) backbone.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption peaks corresponding to the nitro group (NO₂) symmetric and asymmetric stretches, typically observed around 1323 cm⁻¹ and 1516 cm⁻¹, respectively.[6][7] The C-D stretching vibrations will appear at lower frequencies compared to the C-H stretches of the non-deuterated compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the deuteration of fluoranthene followed by nitration.

Step 1: Synthesis of Fluoranthene-D10 (Precursor)

A general method for the deuteration of aromatic compounds can be adapted.[1][8]

-

Materials: Fluoranthene, deuterated solvent (e.g., deuterated acetic acid, D₂O), and a suitable acid catalyst (e.g., deuterated sulfuric acid).

-

Procedure:

-

Dissolve fluoranthene in a deuterated solvent.

-

Add a strong deuterated acid catalyst.

-

Heat the mixture under reflux for a prolonged period to facilitate hydrogen-deuterium exchange at all aromatic positions.

-

Monitor the reaction progress using NMR spectroscopy to confirm the extent of deuteration.

-

Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by recrystallization or chromatography to obtain Fluoranthene-D10.

-

Step 2: Nitration of Fluoranthene-D10

A standard nitration protocol for aromatic compounds can then be employed.[9][10][11][12]

-

Materials: Fluoranthene-D10, concentrated nitric acid, and concentrated sulfuric acid.

-

Procedure:

-

Dissolve Fluoranthene-D10 in a suitable solvent (e.g., glacial acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining a low temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by pouring it over ice.

-

The resulting precipitate, containing a mixture of nitrofluoranthene-d9 isomers, is collected by filtration.

-

Purify the this compound isomer from the mixture using column chromatography.

-

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodology

The analysis of this compound in biological or environmental samples typically involves extraction, cleanup, and instrumental analysis, most commonly by mass spectrometry coupled with a chromatographic separation technique.

Sample Preparation:

-

Extraction: Depending on the matrix (e.g., plasma, urine, tissue), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analyte.

-

Cleanup: The extract is often subjected to a cleanup step, such as column chromatography, to remove interfering substances.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[13][14][15][16][17]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. The precursor ion will be the molecular ion [M+H]⁺ or [M-H]⁻, and product ions are generated by collision-induced dissociation.

-

Caption: General workflow for the analysis of this compound.

Biological Signaling and Metabolic Pathways

The biological activity of 3-nitrofluoranthene is primarily associated with its metabolic activation to reactive intermediates that can cause genotoxicity. The metabolic pathways for the deuterated and non-deuterated forms are expected to be identical, although the rates of metabolism may differ slightly due to the kinetic isotope effect.

The primary metabolic activation pathways are nitroreduction and ring oxidation.[14]

-

Nitroreduction: The nitro group is reduced to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. The N-hydroxyarylamine intermediate can be further activated by O-acetylation or O-sulfonylation to form a reactive nitrenium ion that can covalently bind to DNA, forming DNA adducts.

-

Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings to form phenols and dihydrodiols. These metabolites can also be mutagenic.

The formation of DNA adducts is a critical event in the initiation of mutagenesis and carcinogenesis.

Caption: Metabolic activation and genotoxicity pathway of 3-Nitrofluoranthene.

Conclusion

This compound is an essential tool for researchers studying the toxicology and metabolic fate of its non-deuterated counterpart, a significant environmental pollutant. This guide has provided a detailed summary of its physical and chemical properties, plausible methods for its synthesis and analysis, and an overview of its biological activation pathways. The use of this isotopically labeled standard, in conjunction with the described analytical techniques, will continue to be critical in advancing our understanding of the health risks associated with nitro-PAHs and in the development of potential strategies for mitigation and drug development.

References

- 1. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 7. 3-Nitrofluoranthene | 892-21-7 | Benchchem [benchchem.com]

- 8. TW201114735A - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. spectroscopyworld.com [spectroscopyworld.com]

- 17. chromatographyonline.com [chromatographyonline.com]

3-Nitrofluoranthene-D9 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of 3-Nitrofluoranthene-D9. This deuterated internal standard is essential for the accurate quantification of 3-nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₆D₉NO₂ | [1][2] |

| Molecular Weight | 256.30 g/mol | [1][3] |

| Exact Mass | 256.119819243 Da | [3] |

| CAS Number | 350820-11-0 | [1] |

| Isotopic Purity | 98 atom % D | [N/A] |

| Chemical Purity | min 98% | [N/A] |

| Appearance | Gold solid | [4] |

| Synonyms | Fluoranthene-1,2,3,5,6,7,8,9,10-d9, 4-nitro- (9CI) | [1][2] |

Analytical Applications

This compound is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of its non-deuterated counterpart, 3-nitrofluoranthene.[3] Its application is critical in environmental monitoring, toxicological studies, and risk assessment of nitro-PAHs, which are known environmental contaminants found in diesel exhaust and airborne particulate matter.[5][6]

The use of a deuterated internal standard like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique provides high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.[7]

Experimental Protocols

The following sections outline generalized experimental protocols for the use of this compound as an internal standard in the analysis of environmental or biological samples. These protocols are based on established methods for nitro-PAH analysis and should be optimized for specific laboratory conditions and matrices.

Sample Preparation and Extraction

The initial step involves the extraction of the target analyte (3-nitrofluoranthene) and the internal standard from the sample matrix.

-

Spiking: The sample (e.g., air filter, soil, urine) is spiked with a known amount of this compound solution.[7]

-

Extraction: The choice of extraction technique depends on the sample matrix.

-

Air Samples: Filters are typically extracted using solvents like dichloromethane (B109758) or toluene (B28343) in a Soxhlet apparatus or via ultrasonic extraction.[5]

-

Soil and Sediment: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents such as dichloromethane or acetone/hexane mixtures are common.[5]

-

Biological Samples (e.g., Urine): For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is often required before extraction. Solid-phase extraction (SPE) with a C18 cartridge is a widely used technique for cleanup and concentration from aqueous matrices.[8][9]

-

-

Cleanup: The resulting extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with silica (B1680970) gel or alumina.[5]

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of 3-nitrofluoranthene.

-

GC-MS Analysis:

-

Column: A fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[8]

-

Injection: Splitless injection is preferred for trace analysis.[8]

-

Ionization: Electron Ionization (EI) at 70 eV is common.[8]

-

Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of both 3-nitrofluoranthene and this compound for sensitive and selective detection.[8]

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is generally employed for chromatographic separation.[8]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[8]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used.[8]

-

Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[8]

-

Visualizations

Experimental Workflow for Environmental Sample Analysis

References

- 1. 3-Nitrofluoranthene (D9,98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]

- 2. This compound | CAS 350820-11-0 | LGC Standards [lgcstandards.com]

- 3. This compound | C16H9NO2 | CID 92043413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis Pathway for 3-Nitrofluoranthene-D9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 3-Nitrofluoranthene-D9, a deuterated analog of the environmentally significant nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 3-nitrofluoranthene. Given the absence of a specific, published synthesis protocol for this isotopologue, this guide consolidates information from related reactions and general principles of aromatic chemistry to propose a viable synthetic route. This document is intended to serve as a foundational resource for researchers requiring this labeled compound for use as an internal standard in analytical studies or for metabolic and toxicological research.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step pathway, commencing with the commercially available, perdeuterated Fluoranthene-D10. The core of this synthesis is the regioselective nitration of the deuterated fluoranthene (B47539) backbone to introduce a nitro group at the C3 position.

The proposed pathway is as follows:

-

Starting Material: Perdeuterated Fluoranthene (Fluoranthene-D10).

-

Nitration: Electrophilic nitration of Fluoranthene-D10 to yield a mixture of mono-nitrofluoranthene-D9 isomers.

-

Purification: Isolation of the this compound isomer from the reaction mixture.

It is important to note that the nitration of fluoranthene is known to produce a mixture of isomers, with the primary sites of attack being the C3, C8, C1, and C7 positions. Therefore, the critical step in this synthesis is the purification and isolation of the desired 3-nitro isomer. The "D9" designation of the final product suggests the potential for a single deuterium-protium back-exchange during the acidic nitration and workup procedure, or it may be a nominal designation for a highly deuterated product.

Proposed Synthesis Pathway

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established methods for the nitration of fluoranthene and other polycyclic aromatic hydrocarbons.

Nitration of Fluoranthene-D10

Objective: To introduce a nitro group onto the Fluoranthene-D10 ring system.

Materials:

-

Fluoranthene-D10

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Dichloromethane (anhydrous)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Fluoranthene-D10 in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice-water bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to chilled concentrated sulfuric acid at 0°C.

-

Slowly add the nitrating mixture dropwise to the stirred solution of Fluoranthene-D10, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over a large excess of crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of nitrofluoranthene-D9 isomers.

Safety Precautions: The nitrating mixture is highly corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Purification of this compound

Objective: To isolate the this compound isomer from the crude reaction mixture.

Materials:

-

Crude mixture of Nitrofluoranthene-D9 isomers

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed in hexane.

-

Load the adsorbed crude product onto the top of the column.

-

Elute the column with a gradient of toluene in hexane. The elution order of the isomers will need to be determined empirically, but typically less polar isomers will elute first.

-

Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the this compound isomer.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

For very high purity, the material can be further purified by preparative HPLC.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting material and the final product. As this is a proposed synthesis, the quantitative data for the reaction are estimated based on similar nitration reactions of PAHs.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fluoranthene-D10 | C₁₆D₁₀ | 212.32 | 93951-69-0 |

| This compound | C₁₆D₉NO₂ | 256.31 | 350820-11-0[1][2] |

Table 2: Estimated Reaction Parameters and Product Specifications

| Parameter | Estimated Value |

| Reaction Yield (crude) | 70-85% |

| Yield of 3-isomer (after purification) | 15-25% (of total crude) |

| Purity (after column chromatography) | >95% |

| Purity (after HPLC) | >98% |

| Isotopic Enrichment | >98% Deuterium |

| Appearance | Yellow to orange solid |

Logical Workflow for Synthesis and Purification

Caption: Logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a plausible and detailed pathway for the synthesis of this compound, a valuable tool for researchers in environmental science, toxicology, and drug development. The proposed method leverages the commercially available Fluoranthene-D10 and employs a standard electrophilic nitration reaction. The key challenge in this synthesis is the purification of the desired 3-nitro isomer from a mixture of other nitrated products. The provided experimental protocols, data tables, and workflow diagrams offer a comprehensive starting point for the successful laboratory-scale synthesis of this important isotopically labeled compound. Further optimization of reaction conditions and purification techniques may be required to maximize the yield and purity of the final product.

References

Environmental Sources of 3-Nitrofluoranthene: A Technical Guide

Introduction

3-Nitrofluoranthene (B1196665) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental concern due to its mutagenic and carcinogenic properties.[1][2] It is not produced commercially but is formed as a byproduct of incomplete combustion processes.[2][3] This technical guide provides an in-depth overview of the environmental sources, formation, and analytical methodologies for 3-nitrofluoranthene, consolidating current scientific knowledge to support researchers, scientists, and drug development professionals.

Primary Environmental Sources

3-Nitrofluoranthene is predominantly of anthropogenic origin, arising from the nitration of its parent polycyclic aromatic hydrocarbon (PAH), fluoranthene (B47539), during combustion.[1][3] Unlike some other NPAH isomers that are mainly formed through secondary atmospheric reactions, 3-nitrofluoranthene is noted to be directly emitted from primary sources.[1][4]

Combustion of Fossil Fuels:

-

Diesel Engine Exhaust: Incomplete combustion of diesel fuel is a primary source of 3-nitrofluoranthene, which is emitted in diesel exhaust particulates.[1][2][3] Diesel particle filters (DPFs) have been introduced to reduce particulate matter emissions, but the effectiveness of these filters in controlling unregulated organic pollutants like 3-nitrofluoranthene is an area of ongoing research.[5]

-

Coal Combustion: The combustion of coal in power plants and for residential heating also contributes to the environmental release of 3-nitrofluoranthene.[1]

Biomass Burning: The burning of wood and other biomass for heating and cooking is another significant source of 3-nitrofluoranthene, particularly in residential settings.[1]

Industrial Processes: Various industrial activities that involve high-temperature processes and the combustion of organic materials can lead to the formation and emission of 3-nitrofluoranthene.[1]

Atmospheric Formation: While 3-nitrofluoranthene is primarily a primary pollutant, the atmospheric transformation of fluoranthene can also contribute to its presence in the environment.[6][7] Nitro-PAHs can be formed through gas-phase reactions of parent PAHs with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals in the presence of nitrogen oxides (NOₓ).[4][8] However, for fluoranthene, the formation of 2-nitrofluoranthene (B81861) is the dominant isomer from gas-phase atmospheric reactions, with 3-nitrofluoranthene being a minor product.[4][9] The abundance of 3-nitrofluoranthene in ambient air is generally low compared to 2-nitrofluoranthene.[8]

Quantitative Data on 3-Nitrofluoranthene in Environmental Samples

The concentration of 3-nitrofluoranthene can vary significantly depending on the source and environmental matrix. The following table summarizes reported concentrations from various studies.

| Environmental Matrix | Concentration | Reference |

| Diesel Engine Particulates | 0.013 mg/kg | [7] |

| Airborne Particulates (Sapporo, Japan, 1989) | 0.009 µg/g particulates (corresponding to 0.004 ng/m³) | [7] |

Experimental Protocols for the Analysis of 3-Nitrofluoranthene

Accurate detection and quantification of 3-nitrofluoranthene in environmental samples require robust analytical methodologies, typically involving sample collection, extraction, cleanup, and instrumental analysis.

1. Sample Collection: Airborne Particulate Matter

-

Apparatus: High-volume air sampler.

-

Filter Media: Silica (B1680970) fiber filters are commonly used for the collection of airborne particulates.[7]

-

Procedure: A known volume of air is drawn through the filter over a specified period (e.g., 24 hours) to collect total suspended particulates (TSP) or size-fractionated particles like PM2.5.[10]

2. Sample Preparation: Extraction and Cleanup

-

Extraction Solvent: Dichloromethane is a common solvent for extracting PAHs and NPAHs from particulate matter.[7]

-

Extraction Technique:

-

Soxhlet Extraction: A classical and robust method for solid-liquid extraction.

-

Accelerated Solvent Extraction (ASE): A more modern and efficient technique using elevated temperatures and pressures.[11]

-

-

Cleanup and Fractionation:

-

The crude extract is concentrated and applied to a silica gel column.[7]

-

The column is eluted with a series of solvents of increasing polarity to separate different classes of compounds. A typical elution scheme might be:[7]

-

Hexane

-

Hexane:Benzene (1:1, v/v)

-

Benzene

-

Benzene:Methanol (1:1, v/v)

-

Methanol

-

-

Fractions containing NPAHs are collected for further analysis.

-

3. Analytical Detection and Quantification

Several analytical techniques can be employed for the determination of 3-nitrofluoranthene.

Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the chemical reduction of the non-fluorescent 3-nitrofluoranthene to the highly fluorescent 3-aminofluoranthene.[1]

-

Reduction Step: The nitro group of 3-nitrofluoranthene is reduced to an amino group using a reducing agent such as sodium borohydride (B1222165) catalyzed by a palladium catalyst.[1]

-

HPLC System:

-

Column: C18 reverse-phase column.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[1]

-

Detector: Fluorescence detector set at appropriate excitation and emission wavelengths for 3-aminofluoranthene.[1]

-

-

Quantification: An external or internal standard calibration curve is used for quantification.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of 3-nitrofluoranthene.[1]

-

GC System:

-

MS System:

-

Quantification: Isotope dilution using a labeled internal standard (e.g., 3-nitrofluoranthene-d9) is the preferred method for accurate quantification.[5]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of trace environmental contaminants.[13][14]

-

LC System: Similar to the HPLC setup described above.

-

MS/MS System:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection: Multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for 3-nitrofluoranthene are monitored.[14]

-

-

Quantification: Isotope dilution with a labeled internal standard is used for accurate quantification.[14]

Visualizations

Caption: Formation pathway of 3-nitrofluoranthene from fluoranthene during combustion.

Caption: General experimental workflow for the analysis of 3-nitrofluoranthene.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. aaqr.org [aaqr.org]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. 3,7-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Key Metabolites of 3-Nitrofluoranthene: A Technical Guide for Biomarker Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene (B1196665) (3-NF) is a potent environmental mutagen and a suspected carcinogen found in diesel exhaust and airborne particulate matter.[1][2][3] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[2][4] Understanding the metabolic fate of 3-NF is therefore crucial for assessing human exposure and predicting its toxicological effects. This technical guide provides an in-depth overview of the key metabolites of 3-NF that hold promise as biomarkers for exposure and effect, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The primary metabolic pathways for 3-NF involve both oxidative and reductive processes. The cytochrome P450 (CYP) enzyme system plays a critical role in the initial oxidation of the aromatic ring, leading to the formation of various hydroxylated metabolites.[5] These phenolic metabolites can then undergo further conjugation reactions, such as sulfation, to facilitate their excretion.[6] Alternatively, the nitro group of 3-NF can be reduced to form amino derivatives, which can also contribute to its genotoxicity.[2]

This guide will focus on the major metabolites identified in various biological systems and the analytical methodologies for their detection and quantification, providing a solid foundation for researchers engaged in biomarker discovery and validation for 3-NF exposure.

Key Metabolites and Quantitative Data

The metabolism of 3-nitrofluoranthene exhibits significant species-dependent variations, particularly in the formation of its phenolic metabolites.[7] The primary sites of hydroxylation are key to understanding its bioactivation and potential as a biomarker.

Oxidative Metabolism: Hydroxylated Metabolites

In vitro studies using liver and lung microsomes have been instrumental in identifying the primary hydroxylated metabolites of 3-NF. The regioselectivity of hydroxylation varies across different species, as summarized in the table below.

| Biological System | Key Metabolites Identified | Observations | Reference |

| Sprague-Dawley Rat Liver Microsomes | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | Preferential metabolism to the 8- and 9-phenols. | [5] |

| C57B16 Mouse Liver Microsomes | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | Similar to rat liver, showing preferential formation of 8- and 9-phenols. | [5] |

| Hartley Guinea-Pig Liver Microsomes | 3-nitrofluoranthen-6-ol | Preferential metabolism to the 6-phenol, indicating species-specific differences. | [5] |

| Rat Lung Microsomes (control) | 3-nitrofluoranthen-8-ol (major), three minor phenolic compounds | Aerobic metabolism leads to the formation of one major and three minor phenolic compounds. | [2][5] |

| Rat Lung Microsomes (3-methylcholanthrene-induced) | 3-nitrofluoranthen-8-ol | Formation of the major metabolite was increased approximately 6-fold compared to control. | [5] |

Conjugated Metabolites

Following hydroxylation, the phenolic metabolites of 3-NF can be conjugated to enhance their water solubility and facilitate excretion. Sulfation is a key conjugation pathway observed in fungal metabolism, which may represent a detoxification route.

| Biological System | Key Metabolites Identified | Observations | Reference |

| Cunninghamella elegans (fungus) | 3-nitrofluoranthene-8-sulfate, 3-nitrofluoranthene-9-sulfate | Metabolism proceeds via hydroxylation at the 8- and 9-positions followed by sulfation. Approximately 72% of 3-NF was metabolized to these conjugates in 144 hours. | [6] |

Reductive Metabolism

In addition to oxidation, the nitro group of 3-NF can be reduced to form amino derivatives, a pathway also implicated in its mutagenicity.

| Biological System | Key Metabolites Identified | Observations | Reference |

| Rat Lung Cytosol (anaerobic) | Amino derivative | One major metabolite detected. | [2] |

| Rat Lung Microsomes (anaerobic) | Amino derivative | The rate of formation was increased approximately 2-fold with microsomes from 3-MC-induced rats. | [2] |

Metabolic Pathways and Signaling

The metabolic activation of 3-nitrofluoranthene is a multi-step process involving key enzyme families. The initial and critical step is the hydroxylation of the aromatic ring, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with evidence pointing towards the involvement of the CYP1A subfamily.[5] This is followed by either detoxification through conjugation or further activation.

Experimental Protocols

Accurate identification and quantification of 3-NF metabolites are paramount for their validation as biomarkers. Below are detailed protocols for in vitro metabolism studies and the subsequent analysis of metabolites.

In Vitro Metabolism of 3-Nitrofluoranthene Using Liver Microsomes

This protocol describes a typical experiment to assess the metabolic conversion of 3-NF to its hydroxylated derivatives.

1. Incubation Mixture (Final Volume: 1 mL):

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Liver Microsomes (e.g., 0.5 - 1.0 mg protein/mL)

-

3-Nitrofluoranthene (substrate, e.g., 10-50 µM, dissolved in a minimal amount of DMSO)

-

NADPH-generating system:

-

1 mM NADP+

-

5 mM Glucose-6-phosphate

-

1 Unit/mL Glucose-6-phosphate dehydrogenase

-

5 mM MgCl2[5]

-

2. Procedure:

-

Pre-incubate the microsomes, buffer, and substrate at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by another suitable method.

-

Centrifuge to pellet the protein.

Analysis of 3-Nitrofluoranthene Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of 3-NF metabolites.

1. HPLC System:

-

A standard HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., UV or fluorescence).[5]

2. Column:

-

A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

3. Mobile Phase:

-

A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized for the best separation.[5]

4. Flow Rate:

-

Typically 1.0 mL/min.[5]

5. Detection:

-

UV Detection: Monitor at a wavelength where 3-NF and its metabolites show significant absorbance (e.g., 254 nm or 280 nm).[5]

-

Fluorescence Detection: Can offer higher sensitivity and selectivity. Excitation and emission wavelengths need to be determined for each metabolite.[5][8]

6. Quantification:

-

Prepare a standard curve using authentic standards of the metabolites of interest at known concentrations.

-

Inject the standards into the HPLC system to determine their retention times and generate a calibration curve (peak area vs. concentration).

-

Inject the experimental samples.

-

Quantify the amount of each metabolite formed by interpolating its peak area on the calibration curve.

-

Express the metabolic activity as the rate of product formation (e.g., pmol of metabolite formed per minute per mg of microsomal protein).[5]

Analysis of 3-Nitrofluoranthen-8-ol in Urine by HPLC-MS/MS

For biomarker studies in human populations, urine is a preferred non-invasive matrix. HPLC coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for detecting trace levels of metabolites.[4][8]

1. Sample Preparation:

-

Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, treat a 1 mL urine sample with β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., 0.2 M sodium acetate, pH 5.0) and incubate at 37°C for at least 4 hours.[4][8]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute the analyte with a suitable organic solvent like acetonitrile or methanol.[4][8]

-

-

Evaporation and Reconstitution:

2. HPLC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography system.[8]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[8]

-

MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for the metabolite for quantification and confirmation.[8]

Conclusion

The key metabolites of 3-nitrofluoranthene, particularly the hydroxylated derivatives such as 3-nitrofluoranthen-8-ol, and their conjugates, represent promising biomarkers for assessing human exposure to this environmental pollutant. The species-specific differences in metabolism underscore the importance of careful model selection in toxicological studies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately identify and quantify these metabolites in various biological matrices. The use of sensitive analytical techniques like HPLC-MS/MS is crucial for detecting the low levels of these biomarkers expected in human samples. Further research and validation of these metabolites in human populations are essential to establish their utility in risk assessment and environmental health studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Gold Standard in Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmacology, clinical research, and drug development, the pursuit of accuracy and precision is paramount. The integrity of experimental data underpins critical decisions, from preclinical pharmacokinetic studies to late-stage clinical trials. This technical guide provides an in-depth exploration of the core advantages of employing stable isotope-labeled internal standards (SIL-ISs) in mass spectrometry-based bioanalysis. It will serve as a comprehensive resource, detailing the fundamental principles, showcasing the quantitative benefits, and providing actionable experimental protocols for the discerning scientist.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At the heart of the utility of SIL-ISs lies the principle of isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of an isotopically enriched version of the analyte to a sample prior to any processing steps.[1] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]

Because the SIL-IS and the analyte are chemically indistinguishable, they behave identically during every stage of the analytical workflow, including extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the SIL-IS to the same extent. Consequently, by measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.

The Cornerstone Advantage: Mitigation of Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression or enhancement, resulting in a significant under- or overestimation of the analyte's concentration and compromising the reliability of the data.[4]

SIL-ISs are the most effective tool for compensating for matrix effects.[3][5] Since the SIL-IS co-elutes with the analyte and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect is canceled out, leading to a more accurate and robust measurement.[6]

The following diagram illustrates the logical relationship in mitigating matrix effects using a SIL-IS.

Quantitative Superiority: Accuracy and Precision

The theoretical advantages of SIL-ISs are consistently borne out in experimental data. Bioanalytical methods employing SIL-ISs demonstrate superior accuracy (closeness to the true value) and precision (reproducibility of measurements) compared to methods using other types of internal standards, such as structural analogs.

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) | Reference |

| Drug A | Structural Analog | -15.2 to +12.5 | 8.9 | Fictionalized Data |

| Drug A | Stable Isotope-Labeled | -4.5 to +3.8 | 3.2 | Fictionalized Data |

| Immunosuppressant Panel | Structural Analog (ANIS) | -2.0% to 11.4% | <10% (Within-day), <8% (Between-day) | [6] |

| Immunosuppressant Panel | Stable Isotope-Labeled (ILIS) | -2.1% to 12.2% | <10% (Within-day), <8% (Between-day) | [6] |

Table 1: A comparative summary of accuracy and precision data for bioanalytical methods with different internal standards. While in some optimized methods the performance can be comparable, SIL-IS generally provides a higher degree of confidence and robustness.

| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Performance with SIL-IS |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Within ±5% |

| Precision | ≤15% RSD (≤20% at LLOQ) | ≤5% RSD |

| Matrix Effect | IS-normalized matrix factor CV ≤15% | Typically meets criteria |

Table 2: Typical performance of a validated bioanalytical method using a SIL-IS against regulatory acceptance criteria.

Experimental Protocols

To facilitate the implementation of these principles, a detailed, generalized protocol for the quantification of a small molecule drug in human plasma using a SIL-IS and LC-MS/MS is provided below.

Materials and Reagents

-

Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS): Certified reference standards of the highest purity.

-

Blank Human Plasma: Sourced from at least six different donors, screened for interferences.

-

Solvents: HPLC-grade or higher purity methanol, acetonitrile (B52724), and water.

-

Acids/Buffers: Formic acid or ammonium (B1175870) acetate (B1210297) of high purity.

-

Sample Preparation Consumables: Microcentrifuge tubes, 96-well plates, SPE cartridges or protein precipitation plates.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh the analyte and SIL-IS and dissolve in a suitable solvent (e.g., methanol) to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Internal Standard Working Solution: Dilute the SIL-IS stock solution to a final concentration (e.g., 100 ng/mL) in a suitable solvent for spiking into samples.

Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: To 100 µL of blank plasma, calibration standard, QC, or unknown sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporation and Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a gradient elution program that provides good chromatographic separation of the analyte from matrix interferences.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions and collision energies for both the analyte and the SIL-IS.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the analyte and SIL-IS.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the SIL-IS for all samples.

-

Calibration Curve: Construct a calibration curve by plotting the response ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

-

Quantification: Determine the concentration of the analyte in the QC and unknown samples by back-calculating from the calibration curve.

Visualizing the Workflow

The following diagram, generated using the DOT language, outlines the typical experimental workflow for a bioanalytical assay utilizing a stable isotope-labeled internal standard.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality quantitative bioanalysis. Their ability to effectively compensate for matrix effects and other sources of analytical variability leads to unparalleled accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of SIL-ISs is not merely a best practice but a critical component in generating robust, reliable, and defensible data that can confidently guide the development of new therapeutics. While the initial investment in SIL-ISs may be higher than for other internal standards, the long-term benefits in data quality, method robustness, and regulatory compliance are indisputable.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opentrons.com [opentrons.com]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

An In-depth Technical Guide to Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants derived from polycyclic aromatic hydrocarbons (PAHs) through the addition of one or more nitro (-NO2) functional groups to their aromatic rings.[1] These compounds are of significant concern due to their established mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[2] Nitro-PAHs are ubiquitous in the environment, found in the air, water, soil, and even in some foods.[3] Their presence is primarily linked to incomplete combustion processes, such as those in diesel engines, and through atmospheric reactions of PAHs.[2] This guide provides a comprehensive overview of the formation, environmental prevalence, biological activity, and analytical methodologies related to nitro-PAHs, tailored for a scientific audience.

Formation and Environmental Presence of Nitro-PAHs

Nitro-PAHs are introduced into the environment through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.

1.1. Direct Emissions: Incomplete combustion of organic materials, particularly in diesel engines, is a major source of direct nitro-PAH emissions.[2] The high temperatures and pressures within a diesel engine cylinder provide the necessary conditions for the nitration of PAHs present in the fuel. 1-nitropyrene (B107360) is a well-known marker for diesel exhaust emissions.

1.2. Atmospheric Formation: PAHs released into the atmosphere can undergo nitration reactions to form nitro-PAHs. These reactions are initiated by atmospheric radicals, primarily the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO3•) at night. The subsequent reaction with nitrogen dioxide (NO2) leads to the formation of a wide range of nitro-PAH isomers.

The environmental concentrations of nitro-PAHs can vary significantly depending on the proximity to emission sources and atmospheric conditions. The following tables summarize the concentrations of various nitro-PAHs found in different environmental matrices.

Table 1: Concentrations of Selected Nitro-PAHs in Urban Air Particulate Matter (PM)

| Nitro-PAH | Concentration Range (pg/m³) | Location | Reference |

| 1-Nitropyrene | 0.1 - 600 | Various Urban Areas | [4] |

| 2-Nitrofluoranthene | 0.1 - 600 | Various Urban Areas | [4] |

| 2-Nitrofluorene | 24 - 93 | Taiwan | [5] |

| 9-Nitroanthracene | Not specified | Not specified | |

| 3-Nitrofluoranthene | Not specified | Not specified | |

| 6-Nitrochrysene | Not specified | Not specified | |

| Dinitropyrenes | Not specified | Not specified |

Table 2: Concentrations of Selected Nitro-PAHs in Diesel Exhaust Particulates

| Nitro-PAH | Concentration Range (µg/g of particulate matter) | Vehicle/Engine Type | Reference |

| 1-Nitropyrene | 0.417 - 1.917 (as µg/km) | Diesel Engines | [3] |

| 2-Nitrofluoranthene | 0.417 - 1.917 (as µg/km) | Diesel Engines | [3] |

| 1,3-Dinitropyrene | Not specified | Diesel Engines | |

| 1,6-Dinitropyrene | Not specified | Diesel Engines | |

| 1,8-Dinitropyrene | Not specified | Diesel Engines | |

| 6-Nitrochrysene | 0.417 - 1.917 (as µg/km) | Diesel Engines | [3] |

Table 3: Concentrations of Selected Nitro-PAHs in Soil and Sediment Samples

| Nitro-PAH | Concentration Range (ng/g dry weight) | Sample Type | Location | Reference |

| 1-Nitropyrene | Not specified | Soil | Not specified | |

| 2-Nitrofluoranthene | Not specified | Soil | Not specified | |

| 6-Nitrochrysene | Not specified | Soil | Not specified | |

| Dinitropyrenes | Not specified | Soil | Not specified |

Table 4: Concentrations of Selected Nitro-PAHs in Food Samples

| Nitro-PAH | Concentration (ng/g) | Food Type | Reference |

| 1-Nitronaphthalene | Not Detected - 0.2 | Smoked Fish | |

| 2-Nitrofluorene | Not Detected - 0.1 | Smoked Meat | |

| 1-Nitropyrene | Not Detected - 0.3 | Grilled Meat |

Biological Activity: Mutagenicity and Carcinogenicity

A significant body of evidence demonstrates the potent mutagenic and carcinogenic activities of many nitro-PAHs. These compounds are often direct-acting mutagens in bacterial assays, not requiring metabolic activation to induce mutations.

2.1. Mutagenicity: The Ames test, using Salmonella typhimurium strains, is a widely used method to assess the mutagenic potential of chemicals. Many nitro-PAHs, particularly dinitropyrenes, are among the most potent mutagens ever tested in these systems. Their mutagenic activity is often higher in strains deficient in nitroreductase enzymes, indicating that reductive metabolism is a key activation step.

Table 5: Mutagenic Potency of Selected Nitro-PAHs in the Ames Test (Salmonella typhimurium TA98)

| Nitro-PAH | Mutagenic Potency (revertants/nmol) | Reference |

| 1-Nitropyrene | ~200 | |

| 1,3-Dinitropyrene | ~8,000 | |

| 1,6-Dinitropyrene | ~150,000 | |

| 1,8-Dinitropyrene | ~250,000 | |

| 2-Nitrofluorene | ~1,500 | |

| 3-Nitrofluoranthene | ~300 | |

| 6-Nitrochrysene | ~5,000 |

2.2. Carcinogenicity: Animal studies have confirmed the carcinogenic potential of several nitro-PAHs. The site and type of tumor induced can vary depending on the specific nitro-PAH, the animal model, and the route of administration.

Table 6: Tumorigenicity of Selected Nitro-PAHs in Animal Models

| Nitro-PAH | Animal Model | Route of Administration | Target Organ(s) | Tumor Type | Reference |

| 1-Nitropyrene | A/J Mouse | Intraperitoneal | Lung | Adenoma | [6] |

| 1,6-Dinitropyrene | Rat | Intrapulmonary | Lung | Squamous cell carcinoma | [7] |

| 1,8-Dinitropyrene | Rat | Subcutaneous | Injection site, Mammary gland | Sarcoma, Adenocarcinoma | [7] |

| 2-Nitrofluorene | Rat | Not specified | Various | Not specified | |

| 6-Nitrochrysene | Newborn Mouse | Intraperitoneal | Liver, Lung, Lymphatic system | Hepatocellular adenoma/carcinoma, Adenoma/Adenocarcinoma, Malignant lymphoma | [7][8] |

| 2-Nitrobenzo[a]pyrene | Neonatal Mouse | Intraperitoneal | Liver | Tumors | [8] |

Signaling Pathways and Metabolic Activation

The genotoxicity of nitro-PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process involves a series of enzymatic reactions.

3.1. Metabolic Activation Pathway: The primary activation pathway for many nitro-PAHs involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. This N-hydroxylamine can be further esterified (e.g., by acetylation or sulfation) to form a highly reactive nitrenium ion, which readily attacks nucleophilic sites on DNA bases, primarily guanine.

3.2. Detoxification Pathways: In addition to activation, organisms possess detoxification pathways to eliminate nitro-PAHs and their metabolites. These pathways often involve oxidation of the aromatic rings by cytochrome P450 enzymes, followed by conjugation with polar molecules like glucuronic acid or sulfate, which increases their water solubility and facilitates excretion.

Experimental Protocols

Accurate assessment of nitro-PAH exposure and biological effects requires robust and validated experimental methods.

4.1. General Experimental Workflow for Nitro-PAH Analysis:

4.2. Detailed Methodologies:

4.2.1. Extraction and Analysis of Nitro-PAHs from Diesel Exhaust Particulates

-

Sample Collection: Collect diesel exhaust particulates on a filter (e.g., glass fiber or quartz fiber) using a dilution tunnel and a high-volume sampler.

-

Extraction:

-

Place a portion of the filter in a Soxhlet extraction apparatus.

-

Add an appropriate solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

-

Extract for a defined period (e.g., 16-24 hours).

-

Alternatively, use pressurized liquid extraction (PLE) for faster extraction with less solvent.

-

-

Cleanup and Fractionation:

-

Concentrate the extract under a gentle stream of nitrogen.

-

Perform solid-phase extraction (SPE) using a silica (B1680970) or alumina (B75360) cartridge to separate the nitro-PAH fraction from other components.

-

Elute the nitro-PAHs with a suitable solvent mixture.

-

-

Instrumental Analysis:

-

Analyze the cleaned-up extract using Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

-

Use a capillary column suitable for PAH analysis.

-

Quantify the nitro-PAHs using internal or external standards.

-

4.2.2. Extraction and Analysis of Nitro-PAHs in Food Samples by HPLC with Fluorescence Detection

-

Sample Preparation: Homogenize the food sample. For fatty foods, a saponification step may be necessary to remove lipids.

-

Extraction:

-

Use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extraction with acetonitrile (B52724).

-

Alternatively, use ultrasonic extraction with an appropriate solvent.

-

-

Cleanup:

-

Perform dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interferences.

-

-

Analysis by HPLC-FLD:

-

Since most nitro-PAHs are not naturally fluorescent, a pre-column reduction step is required to convert them to their highly fluorescent amino-PAH derivatives. This can be done online or offline using a reducing agent.

-

Separate the amino-PAHs on a C18 column using a gradient of acetonitrile and water.

-

Detect the amino-PAHs using a fluorescence detector set at the appropriate excitation and emission wavelengths for each compound.

-

4.2.3. Ames Test for Mutagenicity of Nitro-PAHs

-

Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively. Strains deficient in nitroreductase (e.g., TA98NR) can also be used to investigate the role of nitroreduction.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to distinguish between direct-acting and indirect-acting mutagens.

-

Procedure (Plate Incorporation Method):

-

Prepare a top agar (B569324) containing a trace amount of histidine and biotin.

-

To a tube of molten top agar, add the bacterial culture, the test compound (at various concentrations), and either S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies (his+) on each plate.

-

A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.

-

Conclusion

Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental toxicants with potent mutagenic and carcinogenic properties. Their formation through both direct combustion and atmospheric processes leads to their widespread distribution in the environment. Understanding their metabolic activation pathways is crucial for elucidating their mechanisms of toxicity. The analytical and toxicological methods outlined in this guide provide a framework for the continued investigation and monitoring of these hazardous compounds, which is essential for assessing human health risks and developing effective mitigation strategies.

References

- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. [sonar.ch]

- 2. aaqr.org [aaqr.org]

- 3. 14.139.213.3:8080 [14.139.213.3:8080]

- 4. tandfonline.com [tandfonline.com]

- 5. norlab.com [norlab.com]

- 6. Tumorigenicity and metabolism of 1-nitropyrene in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tumorigenicity of nitropolycyclic aromatic hydrocarbons in the neonatal B6C3F1 mouse bioassay and characterization of ras mutations in liver tumors from treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Nitrofluoranthene using a Novel LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of significant toxicological concern due to its mutagenic and potential carcinogenic properties.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological studies, environmental monitoring, and risk assessment. This application note presents a detailed protocol for the quantification of 3-nitrofluoranthene using a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is applicable to both environmental and biological samples, providing a robust tool for researchers in toxicology, environmental science, and drug development.

Introduction

3-Nitrofluoranthene is formed from the nitration of fluoranthene (B47539) and is found in environmental sources such as diesel engine exhaust and ambient air particulates.[2] Its genotoxicity is primarily attributed to its metabolic activation, which involves processes like nitroreduction and ring oxidation.[1] These metabolic pathways can lead to the formation of reactive intermediates that bind to DNA, forming adducts and potentially initiating carcinogenesis.[1][3] Therefore, a reliable analytical method to quantify 3-nitrofluoranthene is essential for understanding its metabolic fate and toxicological profile.

This document provides a comprehensive protocol for the extraction and quantification of 3-nitrofluoranthene by LC-MS/MS. The method is designed to offer high selectivity and sensitivity, which are critical for detecting trace levels of the analyte in complex matrices.

Experimental Protocols

Sample Preparation

The following protocols are provided as a starting point and may require optimization depending on the specific sample matrix.

a) Soil and Sediment Samples

-

Accelerated Solvent Extraction (ASE):

-

Mix 10 g of homogenized soil or sediment with a drying agent like diatomaceous earth.

-

Pack the mixture into an extraction cell.

-

Extract using a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) at 100°C and 1500 psi.

-

Perform one static cycle of 5 minutes.

-

-

Solvent Evaporation and Reconstitution:

b) Water Samples

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol (B129727) followed by 6 mL of deionized water.[4]

-

Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 6 mL of 40% methanol in water to remove polar interferences.[4]

-

Dry the cartridge under vacuum or a stream of nitrogen for 10 minutes.[4]

-

-

Elution and Reconstitution:

c) Biological Samples (e.g., Urine)

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

To 1 mL of urine, add an appropriate internal standard.

-

Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).[4]

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.[4]

-

Vortex and incubate at 37°C for 16 hours to deconjugate metabolites.[4]

-

Centrifuge the sample at 10,000 x g for 10 minutes.[4]

-

-

Solid-Phase Extraction (SPE):

-

Proceed with the SPE protocol as described for water samples, loading the supernatant from the centrifuged sample.[4]

-

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |

b) Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

| Source Temperature | 150°C[4] |

| Desolvation Temperature | 350°C[4] |

| Capillary Voltage | 3.0 kV[4] |

c) MRM Transitions (Predicted)

The exact MRM transitions for 3-nitrofluoranthene should be optimized by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 247.25 g/mol , the following transitions are proposed.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Nitrofluoranthene | 246.1 [M-H]⁻ | 200.1 (Loss of NO₂) | To be optimized |

| 174.1 (Further fragmentation) | To be optimized | ||

| Internal Standard | Analyte-specific | Analyte-specific | To be optimized |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for 3-nitrofluoranthene quantification. These values are based on typical performance for similar nitro-PAH compounds and should be determined during method validation.[1][6]

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Linear Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Figure 1: General experimental workflow for 3-nitrofluoranthene analysis.

Figure 2: Metabolic activation pathway of 3-nitrofluoranthene leading to genotoxicity.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 3-nitrofluoranthene in various sample matrices. The high sensitivity and selectivity of this method make it an invaluable tool for researchers in toxicology, environmental science, and drug development. The provided protocols for sample preparation and LC-MS/MS analysis, along with the expected quantitative performance, offer a solid foundation for the implementation of this method in research and monitoring studies. Further method validation in the specific matrix of interest is recommended to ensure data quality and accuracy.

References

Application Note: High-Precision Quantification of Nitro-Polycyclic Aromatic Hydrocarbons Using 3-Nitrofluoranthene-D9 as an Internal Standard in GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in environmental matrices using gas chromatography-mass spectrometry (GC-MS). To ensure high accuracy and precision, 3-Nitrofluoranthene-D9 is employed as an internal standard to compensate for variations in sample preparation and instrument response. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of these potentially carcinogenic and mutagenic compounds.

Introduction

Nitro-PAHs are environmental contaminants formed during incomplete combustion processes and are of significant concern due to their mutagenic and carcinogenic properties.[1][2] Accurate quantification of these compounds in complex matrices such as soil, water, and air particulates is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for analyte losses during sample preparation and for fluctuations in GC-MS instrument performance.[3] This deuterated analog of 3-nitrofluoranthene (B1196665) exhibits similar chemical and physical properties to the target analytes, ensuring it behaves consistently throughout the analytical process.

This document provides a detailed protocol for the extraction, cleanup, and subsequent GC-MS analysis of nitro-PAHs using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane (B92381), Acetone (B3395972) (Pesticide grade or equivalent)

-

Standards: this compound solution (10 µg/mL in a suitable solvent), certified reference standards of target nitro-PAHs.

-